Lycorenin
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Overview
Description
Lycorenin is a naturally occurring narciclasine derivative found in the fructus ligustri plant. It is known for its protein synthesis inhibitory properties, which are attributed to its unique chemical structure and diversity .
Preparation Methods
Lycorenin can be synthesized using asymmetric synthesis, which involves the use of a chiral auxiliary agent to produce a molecule with one enantiomer. This method is efficient and environmentally friendly as it does not require hazardous chemicals such as potassium dichromate or hydrochloric acid .
Chemical Reactions Analysis
Lycorenin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lycorenin has shown effectiveness against various microorganisms, including bacteria and fungi, making it an attractive candidate for wastewater treatment applications.
Mechanism of Action
The mechanism of action of Lycorenin involves the inhibition of protein synthesis. This is achieved through its interaction with the ribosomal machinery, preventing the translation of mRNA into proteins. This inhibition can lead to the death of microorganisms, making this compound a potent antimicrobial agent .
Comparison with Similar Compounds
Lycorenin is similar to other narciclasine derivatives, such as lycorine and galanthamine. its unique chemical structure and protein synthesis inhibitory properties set it apart from these compounds. While lycorine also inhibits protein synthesis, it has additional effects such as inhibiting ascorbic acid biosynthesis . Galanthamine, on the other hand, is primarily known for its use in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and protein synthesis inhibitory properties make it a valuable candidate for further study and development in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indol-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-18,20H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYYSQODIQWPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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